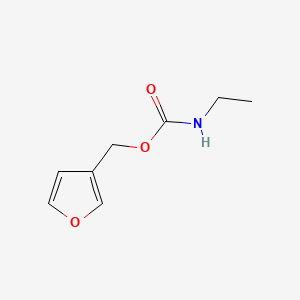

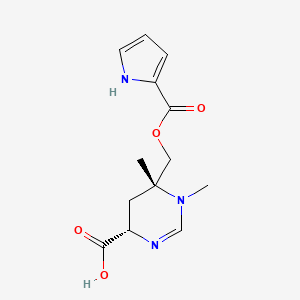

呋喃-3-基甲基N-乙基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of furan-3-ylmethyl N-ethylcarbamate and related compounds has been explored in several studies. Gabriele et al. (2012) described a method for synthesizing furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters via direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, showcasing a pathway that could potentially be adapted for furan-3-ylmethyl N-ethylcarbamate synthesis (Gabriele et al., 2012).

Molecular Structure Analysis

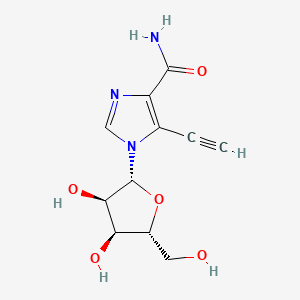

The molecular structure of furan-3-ylmethyl N-ethylcarbamate and its derivatives has been the subject of detailed analysis. Gong et al. (2023) conducted a synthesis, crystal structure, and DFT study of related furan compounds, providing insights into the molecular structure and electronic properties through X-ray diffraction and density functional theory (DFT) calculations (Gong et al., 2023).

Chemical Reactions and Properties

The reactivity and chemical properties of furan-3-ylmethyl N-ethylcarbamate derivatives have been investigated. For instance, the study by Hatanaka et al. (2010) on the C-H bond activation/borylation of furans catalyzed by an iron complex offers insights into the types of chemical reactions furan derivatives can undergo, which is relevant for understanding the chemical behavior of furan-3-ylmethyl N-ethylcarbamate (Hatanaka et al., 2010).

Physical Properties Analysis

The physical properties of furan derivatives have been characterized in various studies. The research by Jiang et al. (2014) on the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan provides valuable information on the physical characteristics of furan-based polymers, which may share similarities with furan-3-ylmethyl N-ethylcarbamate's physical properties (Jiang et al., 2014).

Chemical Properties Analysis

The chemical properties of furan-3-ylmethyl N-ethylcarbamate can be inferred from studies on related compounds. For example, the work by Lee et al. (2016) on the synthesis of functionalized furans via chemoselective reduction/Wittig reaction highlights the chemical versatility of furan compounds, indicating possible pathways for modifying furan-3-ylmethyl N-ethylcarbamate to achieve desired chemical functionalities (Lee et al., 2016).

科学研究应用

1. 杂芳香脱羧克莱森重排反应

呋喃-3-基甲基N-乙基氨基甲酸酯已在脱羧克莱森重排反应中进行了研究。此过程包括对甲苯磺酸乙酸酯(包括呋喃-2-基甲基等)进行重排,以生成双取代杂芳香产物。此反应在有机化学中对于合成复杂分子非常重要 (Craig 等人,2005 年)。

2. 合成和抗菌评估

该化合物已参与各种硫代氨基脲衍生物的合成。这些衍生物在环合后,形成对革兰氏阳性菌具有显著体外抗菌活性的化合物。此应用对于开发新的抗菌剂至关重要 (Trotsko 等人,2014 年)。

3. 制药和化工行业中的新型合成

呋喃-3-基甲基N-乙基氨基甲酸酯已作为两步法的一部分进行了合成,从而生成新型化合物。这些化合物在制药和化工行业中具有潜在应用,表明了呋喃衍生物的多功能性 (Orie 等人,2019 年)。

4. 在染料敏化太阳能电池中的应用

在可再生能源领域,呋喃衍生物(包括呋喃-3-基甲基N-乙基氨基甲酸酯)已用于吩噻嗪衍生物的合成。当这些化合物用于染料敏化太阳能电池时,显示出增强的太阳能到电能的转换效率,证明了呋喃衍生物在提高太阳能电池性能方面的潜力 (Kim 等人,2011 年)。

5. 用于包装应用的生物基聚酯合成

呋喃衍生物已被用于生物基聚酯的合成,这是一种用于包装应用的环保替代品。呋喃-3-基甲基N-乙基氨基甲酸酯在此过程中发挥作用,展示了其在可持续材料开发中的相关性 (Hong 等人,2016 年)。

6. 化学生产中的酶促氧化

已探索呋喃衍生物(包括呋喃-3-基甲基N-乙基氨基甲酸酯)的酶促氧化,以生产呋喃-2,5-二甲酸。此过程在化工行业中非常重要,尤其是在生产用于聚合物合成的生物基平台化学品时 (Dijkman 等人,2014 年)。

安全和危害

The safety data sheets for related compounds, Ethyl N-ethylcarbamate and Furan, provide some insight into potential hazards151617. These compounds are noted to be combustible, cause skin and eye irritation, and may cause respiratory irritation. They are also suspected of causing genetic defects and may be carcinogenic1516. However, the specific safety and hazard information for furan-3-ylmethyl N-ethylcarbamate is not available in the search results.

未来方向

The chemical industry is undergoing a shift from traditional resources such as crude oil to biomass, and furan derivatives are seen as key platform chemicals in this transition4. They can be synthesized from biomass and used to produce a wide range of compounds4. However, the specific future directions for furan-3-ylmethyl N-ethylcarbamate are not detailed in the available resources.

Please note that this information is based on the available resources and there may be additional information not covered in this analysis. For more detailed and specific information, further research and consultation with a chemical expert is recommended.

属性

IUPAC Name |

furan-3-ylmethyl N-ethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-9-8(10)12-6-7-3-4-11-5-7/h3-5H,2,6H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIKFSDWFKFSRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OCC1=COC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965118 |

Source

|

| Record name | (Furan-3-yl)methyl hydrogen ethylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

furan-3-ylmethyl N-ethylcarbamate | |

CAS RN |

50884-33-8 |

Source

|

| Record name | 3-Hydroxymethylfuran-N-ethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050884338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Furan-3-yl)methyl hydrogen ethylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

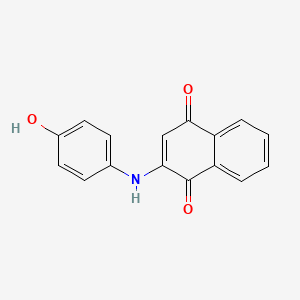

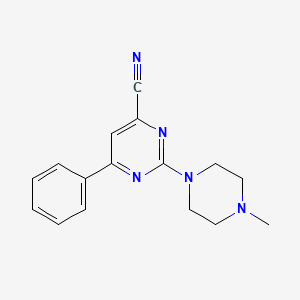

![1-Phenyl-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1215789.png)

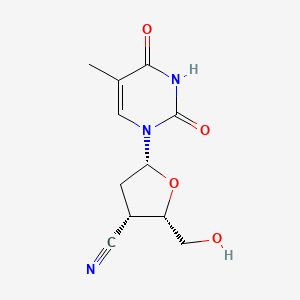

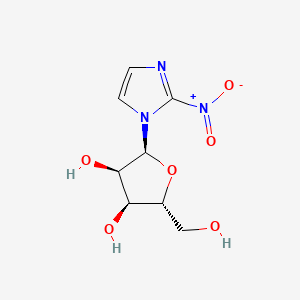

![3-ethyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215793.png)

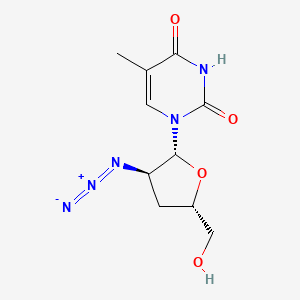

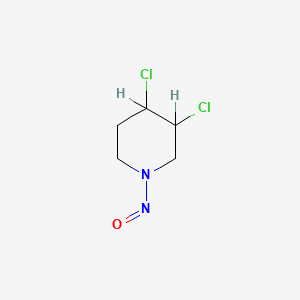

![2-[2-(Diaminomethylidenehydrazinylidene)ethylideneamino]guanidine](/img/structure/B1215798.png)